5-(4-bromophenyl)-N-methyl-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
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Overview
Description
5-(4-bromophenyl)-N-methyl-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is a useful research compound. Its molecular formula is C17H16BrN3S and its molecular weight is 374.3. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Spectral Correlation
- Synthesis and Characterization : This compound has been synthesized using a solvent-free SiO2:H3PO4 catalyzed cyclization of chalcones with thiosemicarbazide under microwave irradiation, achieving yields over 85%. The pyrazole-1-carbothioamides were characterized by analytical, physical, and spectral data (Thirunarayanan & Sekar, 2014).
Biological Activities
Monoamine Oxidase Inhibition : Some derivatives of this compound have shown in vitro monoamine oxidase (MAO) A and B inhibitory activity. Specific derivatives have been found to inhibit MAO-A enzyme with a high selectivity index (Koç et al., 2014).
Antidepressant Activity : Certain derivatives have been evaluated for antidepressant and neurotoxicity screening. One specific derivative showed significant reduction in immobility time in force swimming and tail suspension tests, indicating potential as an antidepressant medication (Mathew, Suresh, & Anbazhagan, 2014).
Antibacterial Activities : Some novel derivatives have displayed bactericidal activities against bacterial strains like E. coli and P. vulgaris. This indicates potential use in treating bacterial infections (Xin-hua, Shifan, & Baoan, 2007).
Antimicrobial Evaluation : New derivatives have been synthesized and shown promising antibacterial activities, suggesting their application in developing new antimicrobial agents (Pitucha et al., 2010).
Anticonvulsant Activity : Studies have shown that certain derivatives have anticonvulsant activity, offering potential therapeutic applications in seizure management (Beyhan et al., 2017).
Structural Analysis and Molecular Studies
Crystal Structure Studies : The compound has been subjected to single crystal X-ray diffraction studies, revealing details about its molecular structure and intermolecular interactions, important for understanding its chemical behavior and potential applications (Kumara et al., 2017).
Molecular Spectroscopic Assembly : Theoretical studies like density functional theory (DFT) have been used to optimize the molecule's structure and predict its properties. Such studies contribute to a better understanding of the molecule's behavior and potential applications in various fields (Sivakumar et al., 2020).
Fluorescent Assessment : Some derivatives have been characterized for their fluorescence properties, which can be useful in the development of fluorescent probes and sensors (Ibrahim et al., 2016).
Mechanism of Action
Target of Action
Pyrazole derivatives, which this compound is a part of, are known for their diverse pharmacological effects . They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
The exact mode of action would depend on the specific targets of the compound. Generally, pyrazole derivatives interact with their targets, leading to changes in cellular processes. For example, some pyrazole derivatives have shown antiviral, anti-inflammatory, and anticancer activities .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For instance, some pyrazole derivatives have been found to affect pathways related to inflammation, viral replication, and cell growth .
Pharmacokinetics
Similar compounds are often well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects would depend on the specific targets and mode of action of the compound. Some pyrazole derivatives have been found to inhibit viral replication, reduce inflammation, and inhibit cell growth .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of the compound. For example, certain conditions may enhance or inhibit the absorption, distribution, metabolism, or excretion of the compound .
Biochemical Analysis
Biochemical Properties
5-(4-bromophenyl)-N-methyl-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the cholinergic nervous system . This inhibition can lead to increased acetylcholine levels, affecting nerve impulse transmission. Additionally, the compound interacts with reactive oxygen species (ROS), influencing oxidative stress levels within cells .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the expression of genes involved in oxidative stress response, leading to altered levels of ROS and subsequent cellular damage . Furthermore, it affects cellular metabolism by interacting with key metabolic enzymes, thereby influencing energy production and utilization within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It binds to the active site of acetylcholinesterase, inhibiting its activity and leading to increased acetylcholine levels . Additionally, the compound can interact with ROS, affecting their production and scavenging within cells . These interactions result in changes in gene expression, particularly those involved in oxidative stress response and cellular metabolism .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. The compound exhibits stability under various conditions, with minimal degradation over time . Long-term exposure to the compound has been shown to affect cellular function, particularly in terms of oxidative stress and metabolic activity . These effects are consistent in both in vitro and in vivo studies, highlighting the compound’s potential for long-term biochemical applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as enhanced cognitive function and reduced oxidative stress . At higher doses, it can lead to toxic effects, including neurotoxicity and impaired cellular function . These dosage-dependent effects highlight the importance of careful dosage optimization in potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as acetylcholinesterase and ROS-scavenging enzymes, influencing their activity and subsequent metabolic flux . The compound’s effects on metabolic pathways are evident in its ability to modulate energy production and utilization within cells . These interactions highlight the compound’s potential for influencing metabolic processes in various biological systems .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently transported across cell membranes, allowing for its accumulation in specific cellular compartments . This distribution is crucial for its biochemical activity, as it ensures the compound reaches its target sites within cells .
Subcellular Localization
The subcellular localization of this compound is primarily within the mitochondria . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the mitochondria . Within the mitochondria, the compound exerts its effects on oxidative stress and metabolic activity, highlighting its potential for targeting mitochondrial dysfunction in various diseases .
Properties
IUPAC Name |
3-(4-bromophenyl)-N-methyl-5-phenyl-3,4-dihydropyrazole-2-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3S/c1-19-17(22)21-16(13-7-9-14(18)10-8-13)11-15(20-21)12-5-3-2-4-6-12/h2-10,16H,11H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTYYRRQDMDNBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)N1C(CC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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